molecular formula C16H14N2O2 B1629373 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-66-7

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Cat. No. B1629373
CAS RN: 365213-66-7
M. Wt: 266.29 g/mol
InChI Key: IVGFNCNTUBEJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is a chemical compound that has been studied for its potential use in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-Tubercular Potential

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . For instance, (E)-3-(4-(7-substituted-3-(substituted amino)imidazo[1,2-a] pyridin-2-yl)phenyl)-1-(substituted phenyl)prop-2-en-1-one has been synthesized and evaluated for anti-tubercular potential .

Applications in Material Science

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Anti-Cancer Agents

Imidazo[1,2-a]pyridin-6-yl derivatives have been designed, synthesized, and characterized for their potential as anticancer agents . They have shown significant interest for the treatment of cancer via PI3Kα inhibition .

Inhibitors of Rab Geranylgeranyl

6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids have been synthesized as potential inhibitors of Rab Geranylgeranyl . These compounds showed a cytotoxic effect resulted from different than RGGT inhibition mode of action .

properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGFNCNTUBEJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640528
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

CAS RN

365213-66-7
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 3
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 4
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 5
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 6
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.